1-(4-Methoxybenzoyl)-1,4-diazepane
Description
The 1,4-Diazepane Ring System: Fundamental Structural Attributes and Significance in Organic Chemistry
The 1,4-diazepane ring is a saturated heterocycle that is not planar. Due to the seven-membered ring structure, it can adopt several low-energy conformations. The most common of these are the twist-chair and boat conformations. nih.govresearchgate.net The presence of unfavorable eclipsing interactions in the N-CH2-CH2-N moiety generally disfavors the population of other chair and boat conformers. scispace.com X-ray crystallography and NMR spectroscopy studies on various 1,4-diazepane derivatives have confirmed the prevalence of these non-planar conformations. nih.govresearchgate.net For instance, the seven-membered diazepine (B8756704) ring system in some derivatives has been observed to adopt chair and boat conformations. researchgate.netarabjchem.org In certain substituted 1,4-diazepanes, the ring adopts a preferred twist-chair conformer in the solid state. chemisgroup.us The specific conformation adopted can be influenced by the nature and position of substituents on the ring. This conformational flexibility is a key attribute, allowing the scaffold to be adapted for interaction with various biological targets.
Structural Contextualization of the N-Benzoyl-Substituted 1,4-Diazepane Scaffold
The introduction of a 4-methoxybenzoyl group at the N1 position of the 1,4-diazepane ring, as seen in 1-(4-methoxybenzoyl)-1,4-diazepane, significantly influences the molecule's properties. The benzoyl group is an acyl group, and its presence can affect the conformational equilibrium of the diazepane ring. The electronic properties of the benzoyl group, particularly the electron-donating methoxy (B1213986) group at the para position, can modulate the reactivity and binding interactions of the molecule.
The synthesis of N-aroyl-1,4-diazepanes can be achieved through various synthetic routes. A relevant example is the synthesis of 2-(4-(4-methoxybenzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide. In this procedure, the 4-methoxybenzoyl group is introduced by reacting the parent 1,4-diazepane derivative with 4-methoxybenzoyl chloride. arabjchem.org This highlights a general and effective method for the N-acylation of the 1,4-diazepane scaffold. The presence of the N-acyl group can influence the planarity of the amide bond and the rotational barrier around the C-N bond, further defining the conformational landscape of the molecule. Computational studies on related N,N'-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can exist in a low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov
Overview of Advanced Chemical Research Directions for 1,4-Diazepane Derivatives
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. scispace.com This has led to extensive research into its derivatives for a wide range of therapeutic applications.
Table 1: Selected Research Applications of 1,4-Diazepane Derivatives
| Research Area | Target/Application | Key Findings |
| Central Nervous System (CNS) Agents | Orexin Receptor Antagonists | N,N-disubstituted-1,4-diazepanes have been identified as potent orexin receptor antagonists, with potential applications in the treatment of sleep disorders. nih.gov |
| Sigma-1 Receptor Ligands | Chiral 1,2,4-trisubstituted 1,4-diazepanes have been synthesized as highly potent and selective sigma-1 receptor ligands, showing potential for the treatment of neurological disorders. nih.gov | |
| Antipsychotic Agents | The 1,4-diazepine nucleus is a core component of some antipsychotic drugs. scispace.comgoogle.com | |
| Anxiolytics and Anticonvulsants | Derivatives of 1,4-benzodiazepines, which contain a fused 1,4-diazepine ring, are well-known for their anxiolytic and anticonvulsant properties. chemisgroup.us | |
| Oncology | Anticancer Agents | A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives have been synthesized and evaluated for their anticancer activity. researchgate.netscirp.orgsemanticscholar.org |
| Cardiovascular and Hematological Agents | Factor Xa Inhibitors | Novel 1,4-diazepane derivatives have been developed as potent Factor Xa inhibitors with anticoagulant and antithrombotic activity. semanticscholar.org |
This diverse range of biological activities underscores the significance of the 1,4-diazepane scaffold in drug discovery and development. The ability to readily modify the substitution pattern on the ring allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-11(4-6-12)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPOPPUYEYWVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methoxybenzoyl 1,4 Diazepane and Analogous 1,4 Diazepane Structures
Establishing the 1,4-Diazepane Ring System: Foundational Approaches
The construction of the seven-membered 1,4-diazepane ring presents unique thermodynamic and kinetic challenges. sioc-journal.cn However, several reliable methods have been established for its synthesis.
Condensation Reactions in 1,4-Diazepane Ring Synthesis
Condensation reactions are a cornerstone in the synthesis of diazepine (B8756704) ring systems. ijpcbs.comijpsr.com These reactions typically involve the coupling of a 1,2-diamine with a suitable dicarbonyl compound or its equivalent. ijpsr.com For instance, the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds or haloketones has been described as a viable pathway to 1,4-diazepine rings. ijpcbs.com A specific example involves the base-catalyzed condensation of 1,2-diamines with carbonyl compounds, which has proven to be an efficient method for producing fused 1,4-diazepines in high yields for a range of derivatives. ijpsr.com Another approach utilizes the reaction of cetimine intermediates with aromatic aldehydes, catalyzed by acids like H2SO4 or CF3COOH, to form the 1,4-diazepine ring. ijpcbs.com
A notable multicomponent reaction involves the one-pot synthesis of 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles and 1H-tetrazolyl-benzo[b] sioc-journal.cnresearchgate.netdiazepines. This pseudo-five-component condensation reaction uses 2,3-diaminomaleonitrile or an aromatic diamine, ketones, trimethylsilyl (B98337) azide, and an isocyanide in the presence of p-toluenesulfonic acid as a catalyst. nih.gov Similarly, sequential aldol (B89426) condensation reactions of 1,3-diketones with diaminomaleonitrile, followed by condensation with aromatic aldehydes, have been used to synthesize 5,7-bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles. rsc.org
Reductive Amination Strategies for 1,4-Diazepane Core Formation
Reductive amination is a powerful and widely used method for the synthesis of amines, including the formation of the chiral 1,4-diazepane ring system. researchgate.net This strategy can be employed intramolecularly to form the cyclic diazepine structure. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, demonstrating high enantioselectivity. researchgate.net
For example, the synthesis of a key intermediate for a potent orexin (B13118510) antagonist involved a reductive amination step to form the chiral diazepane ring. researchgate.net In this process, an acyclic precursor was subjected to reductive amination followed by classical resolution to yield the desired chiral diazepane. researchgate.net More advanced methods have utilized biocatalytic intramolecular asymmetric reductive amination using imine reductases (IREDs) to produce both (R)- and (S)-enantiomers of 1,4-diazepanes with high enantiomeric excess. researchgate.netmdpi.com For instance, a double mutant of an (R)-selective IRED from Leishmania major showed significantly improved catalytic efficiency for the synthesis of a chiral 1,4-diazepane. researchgate.netmdpi.com
A one-pot synthesis method has been developed for N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA) chelators. This process begins with a carbonyl-amine condensation of DAZA with 4-alkoxy-2-hydroxybenzaldehydes, followed by reductive amination with sodium borohydride. nih.gov
Cyclization Reactions as Key Steps in Seven-Membered Heterocycle Construction
The construction of seven-membered heterocycles like 1,4-diazepanes often relies on various cyclization strategies. sioc-journal.cnresearchgate.netresearchgate.net These methods are critical for overcoming the challenges associated with forming medium-sized rings. sioc-journal.cn
Palladium-catalyzed cyclization reactions have emerged as a powerful tool. For instance, a domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates leads to the formation of 1,4-diazepanes. acs.org Another palladium-catalyzed method involves the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to yield 1,4-benzodiazepine (B1214927) derivatives. mdpi.com
Radical-mediated tandem cyclization reactions offer an alternative approach to constructing seven-membered nitrogen-containing heterocycles, avoiding harsh conditions and improving atom economy. sioc-journal.cn Additionally, transition metal-catalyzed C-H cyclization is a developing area for the synthesis of medium-ring systems. nih.gov
Intramolecular C-N bond coupling is another effective strategy. For example, a copper(I)/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides provides access to novel azetidine-fused 1,4-diazepine derivatives under mild conditions. mdpi.com Starting from enantiomerically pure amino acids, 1,2,4-trisubstituted 1,4-diazepanes have been synthesized via intramolecular EDC coupling of amino acids as the key ring-forming step. nih.gov
Strategies for Functionalizing the 1,4-Diazepane Scaffold with Benzoyl Moieties and Other Substituents
Once the 1,4-diazepane ring is formed, further functionalization, such as the introduction of a 4-methoxybenzoyl group, is necessary to arrive at the target compound.
Acylation and Amidation Reactions for N-Substitution
Acylation is a direct and common method for introducing substituents onto the nitrogen atoms of the 1,4-diazepane ring. youtube.com This reaction typically involves treating the diazepane with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. youtube.com For the synthesis of 1-(4-Methoxybenzoyl)-1,4-diazepane, this would involve the reaction of 1,4-diazepane with 4-methoxybenzoyl chloride.
In a broader context, amidation reactions are crucial for building more complex diazepine-containing structures. For example, in the synthesis of 1,5-dihydro-2H-benzo[b] sioc-journal.cnresearchgate.netdiazepine-2,4(3H)-diones, amide formation using 4-methoxybenzoyl chloride was a key step, followed by reduction of the amide to an amine. rsc.org
Mitsunobu Reaction Applications in Diazepane Functionalization
The Mitsunobu reaction is a versatile method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds and has been applied to the synthesis of various heterocyclic systems, including diazepines. acs.orgscribd.com This reaction allows for the conversion of an alcohol to a variety of functional groups, including amines, through a dehydrative coupling process using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). researchgate.netnrochemistry.com
A diversity-oriented synthesis of enantiomerically pure benzannulated diazepine scaffolds has been described using inter- and intramolecular Mitsunobu reactions as key transformations. acs.org This approach has been noted as the first instance of using the Mitsunobu reaction for constructing S-amino acid-based seven-membered ring systems. acs.orgscribd.com The reaction typically proceeds with inversion of stereochemistry at a secondary alcohol center. chem-station.com While direct application to the N-acylation of 1,4-diazepane with a benzoyl group is less common, the Mitsunobu reaction's ability to form C-N bonds makes it a relevant tool in the broader context of diazepine synthesis and functionalization.
Transition Metal-Catalyzed Coupling Reactions in Diazepane Chemistry
Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, offering mild and efficient routes to complex molecular architectures. In the context of 1,4-diazepane synthesis, palladium-catalyzed coupling reactions are particularly prominent for the formation of carbon-nitrogen and carbon-carbon bonds, which are key steps in constructing and functionalizing the diazepine ring.
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction of amines and aryl halides, is a powerful method for the formation of C-N bonds. acs.orgresearchgate.net This reaction is highly versatile and has been applied to the synthesis of various nitrogen-containing heterocycles, including dibenzodiazepines, which are structurally analogous to the core of some 1,4-diazepane derivatives. nih.govorcid.orgresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. orcid.org The choice of ligand is critical, with sterically hindered phosphines often providing superior results. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aryl amine. acs.orgresearchgate.net
Another significant transition metal-catalyzed approach is the Ullmann condensation , which involves the copper-catalyzed coupling of an aryl halide with an amine. This reaction has been a cornerstone in the synthesis of diaryl amines and has been successfully employed in the large-scale synthesis of complex diazepine-containing structures. acs.org For instance, the synthesis of N-(2-nitrophenyl) anthranilic acid, a key intermediate for certain dibenzodiazepines, can be achieved through an Ullmann condensation. acs.org
Palladium-catalyzed α-arylation of carbonyl compounds has also been extended to the synthesis of functionalized 1,4-diazepane-5,7-diones. nih.govrsc.org This reaction allows for the direct formation of a C-C bond at the α-position of a dicarbonyl moiety within the diazepine ring. The use of specific palladium catalysts, such as Pd(t-Bu3P)2, in combination with ligands like Xphos, has proven effective for coupling various aryl halides with the diazepane scaffold. nih.gov
Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has emerged as a method for the enantioselective synthesis of gem-disubstituted 1,4-diazepan-5-ones. nih.gov This reaction introduces a chiral all-carbon quaternary stereocenter into the diazepane ring, a structural motif of increasing interest in drug discovery. nih.govnih.gov The success of this transformation is highly dependent on the choice of the chiral ligand and the protecting group on the diazepanone nitrogen. nih.gov
| Reaction Name | Metal Catalyst | Key Bond Formed | Typical Substrates | Reference |
| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halides, Amines | acs.orgresearchgate.netorcid.org |
| Ullmann Condensation | Copper | C-N | Aryl halides, Amines | acs.org |
| α-Arylation of β-Dicarbonyls | Palladium | C-C | Aryl halides, 1,4-Diazepane-5,7-diones | nih.govrsc.org |
| Decarboxylative Asymmetric Allylic Alkylation | Palladium | C-C | Allylic carbonates, 1,4-Diazepan-5-ones | nih.govnih.gov |
Enantioselective Synthesis and Chiral 1,4-Diazepane Derivatives
The development of enantioselective synthetic methods is paramount in medicinal chemistry, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. For 1,4-diazepanes, the presence of stereocenters can significantly influence their interaction with biological targets.
Chiral Pool Approaches to Stereodefined Diazepanes
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to synthesize chiral target molecules. This strategy has been successfully applied to the synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.govorcid.orgresearchgate.netnih.gov By starting from enantiomerically pure (S)-amino acids like (S)-alanine and (S)-leucine, chiral 1,4-diazepanes can be prepared. nih.govresearchgate.net A key step in these syntheses is often an intramolecular coupling to form the seven-membered ring. nih.gov This approach has also been adapted for solid-phase organic synthesis, allowing for the generation of libraries of chiral 1,4-diazepanes for biological screening. nih.govresearchgate.net
A reported synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with an optical purity of 99.9%ee was achieved starting from (S)-(+)-2-amino-1-propanol, demonstrating the utility of the chiral pool strategy in achieving high enantiopurity. google.com
Enzymatic Catalysis in Asymmetric 1,4-Diazepane Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Imine reductases (IREDs) have been identified as powerful enzymes for the asymmetric synthesis of chiral amines, including 1,4-diazepanes. researchgate.netacs.orgresearchgate.netdiva-portal.org An enzymatic intramolecular asymmetric reductive amination of aminoketones has been developed to produce chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.netdiva-portal.org
Researchers have identified enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a target 1,4-diazepane derivative. acs.orgresearchgate.net For example, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca were used to synthesize the corresponding enantiomers of a 5-methyl-1,4-diazepane derivative with high enantiomeric excess (ee). acs.orgresearchgate.netdiva-portal.org Furthermore, protein engineering techniques, such as saturation mutagenesis and iterative combinatorial mutagenesis, have been employed to significantly improve the catalytic efficiency of these enzymes. acs.orgresearchgate.netdiva-portal.org This biocatalytic approach has been successfully applied to a range of substituted 1,4-diazepanes, achieving high enantiomeric excesses (93 to >99%). acs.orgresearchgate.netdiva-portal.org
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | Reference |
| Imine Reductase (IRED) | Intramolecular Asymmetric Reductive Amination | Aminoketones | Chiral 1,4-Diazepanes | High enantioselectivity, Mild reaction conditions, Green chemistry | researchgate.netacs.orgresearchgate.netdiva-portal.org |
Diastereoselective and Enantioselective Functionalization of Diazepane Rings
The functionalization of a pre-existing diazepane ring in a stereoselective manner is another important strategy for accessing chiral derivatives. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been shown to be effective for the enantioselective synthesis of gem-disubstituted 1,4-diazepan-5-ones, creating an all-carbon quaternary stereocenter with high enantiomeric excess. nih.gov
Rhodium-catalyzed asymmetric hydrofunctionalization of internal alkynes and allenes has been developed for the synthesis of enantioenriched 3-vinyl-1,4-benzodiazepines. nih.govacs.org This method allows for the introduction of a vinyl group at the C3 position of the benzodiazepine (B76468) ring with excellent enantioselectivity. nih.govacs.org
Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. A chiral phosphoric acid-catalyzed enantioselective intramolecular Mannich reaction has been used to access dibenzo nih.govnih.govdiazepine scaffolds. rsc.org A temporary-bridge strategy involving an organocatalyzed domino reaction has also been reported for the synthesis of optically active azepane moieties, which are structurally related to 1,4-diazepanes. rsc.org
Advanced Synthetic Strategies for Diverse 1,4-Diazepane Derivatives
To expedite the discovery of new bioactive compounds, chemists are continually developing more efficient and versatile synthetic methods.
Multicomponent Reactions for Expedited Scaffold Assembly
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and ability to generate molecular diversity. acs.orgnih.govrsc.orgdovepress.comacs.org
The Ugi four-component reaction (Ugi-4CR) has been a cornerstone of MCR chemistry and has been applied to the synthesis of diverse 1,4-benzodiazepine scaffolds. nih.gov This strategy often involves an initial Ugi reaction followed by a deprotection and subsequent intramolecular cyclization to form the diazepine ring. nih.gov This approach allows for the introduction of multiple points of diversity in a single, streamlined process. nih.gov For instance, a library of 1,4-benzodiazepines was synthesized using an Ugi-4CR with aminophenylketones as the amine component, followed by cyclization. nih.gov
Another multicomponent approach involves the reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes to directly synthesize 1,4-diazepane derivatives in a stereoselective manner. rsc.org This reaction can be performed under solvent- and catalyst-free conditions, making it a user-friendly and environmentally benign method. rsc.org
| Multicomponent Reaction | Key Components | Scaffold Generated | Key Features | Reference |
| Ugi Four-Component Reaction (Ugi-4CR) | Amine, Isocyanide, Aldehyde/Ketone, Carboxylic Acid | 1,4-Benzodiazepines | High diversity, Convergent synthesis | acs.orgnih.gov |
| Three-Component Cyclodehydration | 1,3-Dicarbonyl, 1,2-Diamine, Aromatic Aldehyde | 1,4-Diazepanes | Stereoselective, Solvent- and catalyst-free option | rsc.org |
Mechanochemical Synthesis in Heterocyclic Chemistry
Mechanochemical synthesis, a technique that utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful tool in green chemistry. beilstein-journals.orgscience.gov This solvent-free or liquid-assisted grinding (LAG) approach often leads to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis. beilstein-journals.orgacs.org While a specific mechanochemical synthesis for this compound has not been detailed in the reviewed literature, the principles of mechanochemical amide bond formation provide a strong basis for its potential synthesis.
The mechanochemical acylation of diamines with acyl chlorides is a well-established method for forming amide bonds. researchgate.net In a typical procedure, a diamine and an acyl chloride are milled together, often with a catalytic amount of a base or a milling auxiliary. For instance, the synthesis of amide-functionalized porous organic polymers has been achieved through the mechanochemical reaction of diamines with terephthaloyl chloride. researchgate.net This suggests a plausible route to this compound could involve the direct acylation of 1,4-diazepane with 4-methoxybenzoyl chloride under ball-milling conditions.
Table 1: Mechanochemical Synthesis of Amide Bonds
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 4-Nitrobenzoylchloride | N,N-Diethylethylenediamine | Ball-milling, K2CO3, silica (B1680970) auxiliary | N-(2-(diethylamino)ethyl)-4-nitrobenzamide | 88% | researchgate.net |
| Benzaldehyde | Chloroacetic acid, tert-butyl isocyanide, propargylamine | Ball-milling, InCl3, MeOH (LAG) | Ugi product | 74% | beilstein-journals.org |
N-Propargylamine-Mediated Annulation and Cyclization Routes
N-propargylamines are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including the 1,4-diazepane scaffold. researchgate.net These reactions often proceed through cyclization cascades, which can be promoted by various catalysts.
A relevant example is the synthesis of tert-butyl (S)-6-allyl-4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate. This compound, which features the desired 4-methoxybenzoyl group attached to the diazepane nitrogen, was prepared via a palladium-catalyzed decarboxylative asymmetric allylic alkylation. caltech.edu The synthesis started from a precursor, tert-butyl 4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate, which was synthesized by the acylation of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with 4-methoxybenzoyl chloride. caltech.edu
Another related synthesis involves the preparation of 1-(4-Methoxybenzyl)-4-(2'-nitrophenylsulfonyl)-1,4-diazepane. rsc.org This compound was synthesized from 3-(4-Methoxybenzylamino)propan-1-ol through a series of steps including nosylation, mesylation, and cyclization with an amine. While not a direct N-aroyl derivative, this synthesis demonstrates the construction of the 1,4-diazepane ring and the introduction of a substituted benzyl (B1604629) group, which is structurally related to a benzoyl group.
Table 2: Synthesis of Substituted 1,4-Diazepane Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | 4-Methoxybenzoyl chloride, n-BuLi | tert-Butyl 4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate | Not specified | caltech.edu |
| Allyl ester of tert-butyl 6-allyl-4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate | Pd2(dba)3, (S)-(CF3)3-t-BuPHOX | tert-butyl (S)-6-allyl-6-(2-cyanoethyl)-4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate | 86% | caltech.edu |
| 3-(4-Methoxybenzylamino)propan-1-ol | 1. 2-Nitrobenzenesulfonyl chloride, Et3N, CH2Cl2; 2. MsCl, Et3N, CH2Cl2; 3. Amine | 1-(4-Methoxybenzyl)-4-(2'-nitrophenylsulfonyl)-1,4-diazepane | 80% | rsc.org |
The synthesis of 1,4-diazepine-2,5-diones has also been reported using solid-phase synthesis with a resin-bound selenyl bromide, where cyclization of an acylated β-alanine methyl ester derivative yields the diazepane ring structure. This methodology highlights another route to functionalized 1,4-diazepane cores.
Elucidation of Reaction Mechanisms and Chemical Reactivity of 1,4 Diazepane Systems
Mechanistic Insights into 1,4-Diazepane Ring Formation
The construction of the 1,4-diazepane ring can be achieved through various synthetic strategies, with intramolecular cyclization being a common and effective method. The mechanisms of these ring-closing reactions often involve key reactive intermediates that dictate the reaction pathway and final product formation.
Investigation of Intermediates (e.g., Iminium, Hemiaminal) in Ring-Closing Reactions
The formation of the 1,4-diazepane ring frequently proceeds through intramolecular reductive amination of suitable precursors, such as aminoketones. In this process, the initial reaction between an amine and a ketone or aldehyde group forms a hemiaminal intermediate. This intermediate is typically unstable and readily dehydrates to form an iminium ion. The subsequent intramolecular nucleophilic attack by the second amine group onto the electrophilic iminium carbon closes the seven-membered ring. researchgate.net
Theoretical studies have been employed to understand the relative stability of different intermediates and transition states in diazepine (B8756704) synthesis. For instance, in the reaction of cetimine intermediates with aldehydes, the formation of the diazepine ring is proposed to occur through the formation of an initial adduct which then undergoes cyclization. ijpcbs.com The stability of tautomeric forms, which can be influenced by solvent and substituents, also plays a role in the reaction pathway. ijpcbs.comresearchgate.net
Another example involves the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amines, where the initial step is a carbonyl-amine condensation to form bicyclic bisaminal compounds. nih.gov Subsequent reductive amination can lead to different levels of alkylation on the diazepane core. nih.gov Computational studies have also explored alternative pathways, such as an aminal C–N bond insertion, although these remain hypothetical. nih.gov
Nucleophilic Addition and Cycloaddition Mechanisms in Diazepane Synthesis
Nucleophilic addition is a fundamental step in many 1,4-diazepane syntheses. A common strategy involves the condensation of a 1,3-diamine with a suitable dicarbonyl compound or its equivalent. For example, the reaction of ketimine intermediates with aldehydes, often catalyzed by acids like heteropolyacids, proceeds via nucleophilic attack and subsequent cyclization to form the diazepine ring. ijpcbs.comnih.gov
Cycloaddition reactions offer another powerful route to the diazepane core. Formal [n+2] cyclizations, such as the reaction of diamine derivatives with electron-deficient allenes, can produce 1,4-diazepanes in a single step under mild conditions. researchgate.net The Huisgen 1,3-dipolar cycloaddition is another strategy that has been utilized, leveraging the versatility of N-propargylamines as building blocks. researchgate.net Additionally, [4+3] cycloaddition reactions between azoalkenes and 1,3-dipolarophiles are an attractive method for synthesizing 1,2-diazepine derivatives, which are structurally related to 1,4-diazepanes. beilstein-journals.orgacs.org The Staudinger [2+2] cycloaddition of an imine and a ketene, which forms a β-lactam, proceeds through a zwitterionic intermediate resulting from the nucleophilic attack of the imine on the ketene. organic-chemistry.org
Exploring the Chemical Transformations of the 1,4-Diazepane Core
The reactivity of the 1,4-diazepane ring system can be modulated by substituents and allows for a variety of chemical transformations. The presence of the 1-(4-Methoxybenzoyl) group in the target compound introduces an amide functionality, which significantly alters the reactivity of the nitrogen atom it is attached to, making it less nucleophilic compared to the unsubstituted nitrogen.
Substituent Effects on the Reactivity Profile of 1,4-Diazepanes
Substituents on the nitrogen atoms or the carbon backbone of the 1,4-diazepane ring can have profound electronic and steric effects on its reactivity. For instance, the presence of an electron-withdrawing group, such as the 4-methoxybenzoyl group, on one nitrogen atom decreases its nucleophilicity. This allows for selective reactions at the other, more nucleophilic, nitrogen atom. scirp.orgnih.gov
In the synthesis of substituted 1,4-benzodiazepines, electronic effects were found to be a key factor in determining the regioselectivity of nucleophilic attack. mdpi.com Similarly, in the synthesis of other diazepine derivatives, it was noted that the formation of the product is faster when the aldehyde reactant contains a strong electron-donating group, while electron-withdrawing groups can inhibit the reaction. nih.gov Computational studies on 1,4-benzodiazepin-2-ones have shown that substituents can significantly affect the stability of different tautomeric forms (keto, enol, and iminol), which in turn governs their chemical reactivity. researchgate.net For example, an electron-withdrawing substituent at the C3-position can stabilize the enol tautomer. researchgate.net
The table below illustrates the effect of different substituents on the yield of 1,4-diazepine derivatives synthesized from a ketimine intermediate and various substituted aldehydes. nih.gov
| Substituent (R) on Aldehyde | Product | Yield (%) | Reaction Time (h) |
| H | 4a | 80 | 3.5 |
| 4-CH₃ | 4b | 85 | 3 |
| 4-Cl | 4c | 78 | 4 |
| 4-OCH₃ | 4d | 88 | 2.5 |
| 4-NO₂ | 4e | 70 | 5 |
| Data derived from a study on heteropolyacid-catalyzed synthesis. nih.gov |
Ring Expansion, Contraction, and Opening Reactions of Diazepane Derivatives
The 1,4-diazepane ring can undergo various transformations that alter its size or lead to its cleavage. While specific examples for 1-(4-Methoxybenzoyl)-1,4-diazepane are not prevalent, the general reactivity of the diazepine core suggests possibilities for such reactions. For instance, certain 1,2-diazepine derivatives have been shown to undergo ring contraction to form pyrazoles upon treatment with acid. researchgate.net Electrochemical oxidation of 1H-1,2-diazepine derivatives can lead to N-N bond rupture and subsequent rearrangement to form aniline (B41778) derivatives. clockss.org Ring transformations of pyridine (B92270) rings, which are six-membered heterocycles, can be induced by C-nucleophiles, although this is more challenging than with other heterocycles. clockss.org
Oxidative and Reductive Transformations at the Diazepane Nitrogen Centers
The nitrogen atoms in the 1,4-diazepane ring are susceptible to both oxidation and reduction. The amide nitrogen in This compound is generally stable to oxidation. However, the secondary amine nitrogen can be oxidized. The oxidation of diazepine derivatives can lead to the formation of N-oxides. For example, the oxidation of a polyfluorinated diareno-1,2-diazepine with hydrogen peroxide in acetic acid or with trifluoroperacetic acid resulted in the formation of the corresponding N-oxides and a 5,6-dioxide. rsc.org In biological systems, cyclic amides like diazepam can undergo oxidation at the carbon atom alpha to the nitrogen, forming unstable carbinolamides. uomus.edu.iq Diazepam is also known to be N-demethylated by cytochrome P450 enzymes. nih.gov
Reduction of the amide functionality in This compound would yield the corresponding secondary amine. This transformation is a common strategy in organic synthesis to introduce substituents onto the diazepane nitrogen. The reduction of N-acyl-1,4-diazepanes can typically be achieved using reducing agents like lithium aluminum hydride.
Stereochemical Control and Selectivity in this compound Chemical Reactions
The stereochemical outcomes of reactions involving the 1,4-diazepane scaffold are of paramount importance in the synthesis of complex molecules with specific biological activities. The presence of the 1-(4-methoxybenzoyl) group introduces electronic and steric influences that can significantly direct the course of chemical transformations, leading to predictable and controlled stereochemistry. This section delves into the nuances of regioselectivity and diastereoselectivity in reactions involving this compound and its derivatives.
Regioselectivity and Site-Specific Functionalization
The 1,4-diazepane ring possesses two nitrogen atoms, N1 and N4, which can be differentially substituted, leading to issues of regioselectivity in functionalization reactions. The presence of the 4-methoxybenzoyl group at the N1 position deactivates this nitrogen towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. This inherent electronic difference is a key determinant in achieving site-specific functionalization at the N4 position.
For instance, in the synthesis of various 1,4-diazepane derivatives, the less hindered and more nucleophilic N4 position is typically the site of alkylation or acylation. This regioselectivity is crucial for the construction of more complex diazepane-based structures. A general strategy involves the initial protection of one nitrogen, often as a carbamate, followed by acylation of the other nitrogen with the desired benzoyl group, and subsequent selective functionalization of the remaining secondary amine.
A study on the synthesis of N1-alkyl-1,4-diazepin-5-ones via the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid highlights the importance of the substituent on the nitrogen atom in directing the reaction outcome. researchgate.net While not directly involving this compound, the principles of substituent effects on reactivity are transferable. The electronic nature of the N-substituent can influence the migratory aptitude of the adjacent methylene (B1212753) groups, thereby controlling the regioselectivity of the ring expansion.
Theoretical studies using Density Functional Theory (DFT) on the synthesis of 1,4-diazepines from cetimine intermediates and aromatic aldehydes have shown that the nucleophilicity of the nitrogen atoms plays a critical role in determining the reaction pathway. ijpcbs.com The attack of the more nucleophilic nitrogen is favored, leading to a specific constitutional isomer. ijpcbs.com In the case of this compound, the N4 nitrogen is significantly more nucleophilic than the N1 amide nitrogen, thus directing reactions with electrophiles to the N4 position.
The table below summarizes the expected regioselectivity in the functionalization of a this compound system.
| Reagent Type | Expected Site of Functionalization | Rationale |
| Alkyl Halide | N4 | Higher nucleophilicity of the secondary amine compared to the amide nitrogen. |
| Acyl Chloride | N4 | Higher nucleophilicity of the secondary amine. |
| Michael Acceptor | N4 | Conjugate addition favored at the more nucleophilic nitrogen. |
Diastereoselectivity in Multi-Chiral Center Synthesis
When the 1,4-diazepane ring or its substituents contain chiral centers, the introduction of new stereocenters can lead to the formation of diastereomers. The stereochemical control in such reactions is often influenced by the existing stereochemistry and the reaction conditions. The 1-(4-methoxybenzoyl) group, while not chiral itself, can influence the conformational preferences of the seven-membered ring, thereby affecting the facial selectivity of approaching reagents.
In the synthesis of chiral 1,4-diazepanes, asymmetric reductive amination has been employed as a key strategy. researchgate.net The stereochemical outcome of such reactions is highly dependent on the catalyst and the existing stereocenters in the substrate. researchgate.net For example, the synthesis of a 1,4-diazepanone core for Caprazamycin A involved a Mitsunobu reaction to form the seven-membered ring. kyoto-u.ac.jp DFT calculations on a related system suggested that the substituents on the diazepanone ring adopt pseudo-equatorial and pseudo-axial positions to minimize steric interactions, influencing the observed coupling constants in NMR spectroscopy. kyoto-u.ac.jp
The synthesis of gem-disubstituted diazepanes has been explored through methods like decarboxylative asymmetric allylic alkylation. caltech.edu In one instance, the synthesis of 6-allyl-1-(tert-butyl)-4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1,6-dicarboxylate was achieved, demonstrating the introduction of a chiral center adjacent to the diazepane ring. caltech.edu The stereoselectivity of such reactions is often governed by the chiral ligand used in the transition-metal catalyzed process.
A patent describes the palladium-catalyzed enantioselective arylation and vinylation of α-substituted lactams, including piperazines and diazepanes, to construct α-quaternary centers with high enantioselectivities. google.com This methodology can be applied to derivatives of this compound to introduce chiral quaternary centers with high diastereoselectivity.
The following table presents representative examples of diastereoselective reactions in the synthesis of substituted 1,4-diazepane systems, illustrating the level of control achievable.
| Reaction | Substrate | Reagents/Conditions | Diastereomeric Ratio (dr) |
| Schmidt Ring Expansion | N-Alkyl-4-piperidone | Hydrazoic Acid | >99:1 researchgate.net |
| Aldol (B89426) Reaction | Aldehyde derived from uridine | Thiourea catalyst | 13:1 kyoto-u.ac.jp |
These examples underscore the high degree of diastereoselectivity that can be achieved in reactions involving the 1,4-diazepane framework, often guided by the interplay of steric and electronic factors of the substituents, including the 1-(4-methoxybenzoyl) group.
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Methoxybenzoyl 1,4 Diazepane and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Delineation
NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-(4-methoxybenzoyl)-1,4-diazepane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, offering insights into the molecule's conformation and the electronic environment of each nucleus.
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the methoxybenzoyl group and the aliphatic protons of the diazepane ring. The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. caltech.edu The protons ortho to the carbonyl group are expected to resonate downfield (around 7.4-7.6 ppm) compared to the protons ortho to the methoxy (B1213986) group (around 6.8-6.9 ppm) due to the electron-withdrawing effect of the carbonyl. caltech.edu The methoxy group itself presents as a sharp singlet at approximately 3.8 ppm. caltech.edu
The seven-membered diazepane ring protons appear as a series of multiplets in the aliphatic region (typically 1.8-3.9 ppm). Due to the conformational flexibility of the diazepane ring and hindered rotation around the amide bond, some of these signals may be broad or appear as complex multiplets at room temperature. google.com The protons adjacent to the nitrogen atoms are the most deshielded and appear further downfield.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide is characteristically found at a low field, around 170 ppm. caltech.edu The aromatic carbons show signals between 113 and 163 ppm, with the carbon attached to the methoxy group appearing at a high field (around 163 ppm) and the ipso-carbon of the carbonyl group at a lower field (around 127-131 ppm). caltech.edu The methoxy carbon resonates at approximately 55.5 ppm. caltech.edu The aliphatic carbons of the diazepane ring appear in the range of 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170 |
| Aromatic CH (ortho to C=O) | ~7.5 (d) | ~130 |
| Aromatic CH (ortho to OCH₃) | ~6.9 (d) | ~114 |
| Aromatic C (ipso to C=O) | - | ~127 |
| Aromatic C (ipso to OCH₃) | - | ~163 |
| Methoxy (OCH₃) | ~3.8 (s) | ~55.5 |
| Diazepane CH₂ (adjacent to N-CO) | ~3.8 (m) | ~49 |
| Diazepane CH₂ (adjacent to NH) | ~3.5 (m) | ~47 |
| Diazepane CH₂ (central) | ~2.0 (m) | ~43 |
Note: Values are approximate and based on data from analogous compounds. caltech.edu d = doublet, s = singlet, m = multiplet.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for elucidating the compound's connectivity and spatial arrangement. researchgate.netrsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comemerypharma.com For this compound, COSY would show correlations between the adjacent aromatic protons and, crucially, would help trace the connectivity of the protons along the diazepane ring backbone. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. emerypharma.com Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the direct assignment of a carbon's chemical shift based on its attached proton's shift, and vice-versa. rsc.org This is vital for assigning the complex aliphatic signals of the diazepane ring. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). emerypharma.com HMBC is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl and the substituted aromatic carbons. rsc.org For instance, correlations would be expected from the aromatic protons ortho to the carbonyl group to the carbonyl carbon itself. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This provides critical information about the molecule's conformation and stereochemistry. researchgate.net For the diazepane ring, NOESY can help determine its preferred conformation (e.g., chair or boat) by showing spatial proximities between protons on different parts of the ring. rsc.org
Vibrational Spectroscopy for Molecular Structure and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. rsc.org
N-H Stretch: A moderate absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the diazepane ring. rsc.org
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the diazepane ring are observed just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹). caltech.edu
C=O Stretch: A strong, sharp absorption band for the amide carbonyl (C=O) stretch is one of the most prominent features, expected around 1630-1650 cm⁻¹. caltech.edu Its position indicates conjugation with the aromatic ring.
C=C Stretches: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. caltech.edu
C-O Stretch: The aryl-alkyl ether linkage gives rise to a strong C-O stretching band, typically around 1250 cm⁻¹. caltech.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium-Strong |
| Amide Carbonyl | C=O Stretch | 1630 - 1650 | Strong |
| Aromatic Ring | C=C Stretch | 1600, 1510, 1450 | Medium-Strong |
| Aryl Ether | C-O-C Stretch | ~1250 | Strong |
Note: Frequencies are approximate and based on known data for similar functional groups. caltech.edu
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. researchgate.net While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric vibrations. nih.gov For this compound, the Raman spectrum would be particularly useful for observing:
Symmetric Aromatic Ring Vibrations: The symmetric "breathing" mode of the para-substituted benzene ring would give a strong and characteristic Raman signal. electrochemsci.org
C=C and C-C Backbone Vibrations: The carbon skeleton of both the aromatic and diazepine (B8756704) rings will show characteristic bands.
The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. uni-saarland.de For this compound (C₁₃H₁₈N₂O₂), the exact molecular weight is 234.29 g/mol . biosynth.com
High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula (C₁₃H₁₈N₂O₂). caltech.edu
Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺·) at m/z 234 would be observed. Key fragmentation pathways would likely involve:
Acylium Ion Formation: Cleavage of the N-CO bond is a common fragmentation pathway for amides, which would lead to the formation of a highly stable 4-methoxybenzoyl cation (the base peak) at m/z 135.
Diazepane Ring Fragmentation: The diazepine ring can undergo various cleavages, leading to fragments corresponding to the loss of ethylene (B1197577) or other small neutral molecules from the ring structure. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 234 | Molecular Ion [M]⁺· | [C₁₃H₁₈N₂O₂]⁺· |
| 135 | 4-Methoxybenzoyl cation | [C₈H₇O₂]⁺ |
| 107 | Loss of CO from m/z 135 | [C₇H₇O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Note: Fragmentation is predicted based on common pathways for amides and aromatic compounds. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-resolution mass spectrometry is a cornerstone technique for the characterization of novel compounds, offering a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C13H18N2O2.
The technique, often employing electrospray ionization (ESI), measures the mass of the protonated molecule, [M+H]+. The experimentally observed mass is then compared to the theoretically calculated mass for the proposed formula. The minuscule difference between these values, typically in the parts-per-million (ppm) range, provides strong evidence for the compound's identity.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C13H18N2O2 |
| Calculated m/z ([M+H]+) | 235.1441 |
| Observed m/z ([M+H]+) | 235.1445 |
| Mass Difference (ppm) | 1.7 |
Note: The data presented in this table is illustrative and representative of typical experimental results.
Fragment Ion Analysis for Structural Confirmation
Beyond precise mass measurement, tandem mass spectrometry (MS/MS) provides invaluable structural information through the analysis of fragment ions. In a typical experiment, the protonated parent ion ([M+H]+) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a characteristic fingerprint of the molecule, revealing key structural motifs.
The fragmentation of this compound is expected to proceed through the cleavage of its most labile bonds. A primary fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the 4-methoxybenzoyl cation. Another significant fragmentation would involve the cleavage of the 1,4-diazepane ring. The analysis of these specific fragment ions allows for the unambiguous confirmation of the connectivity of the benzoyl group to the diazepine scaffold.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Fragment Ion (m/z) | Proposed Structure/Identity |
| 135.0441 | 4-methoxybenzoyl cation |
| 100.1022 | Protonated 1,4-diazepane |
Note: This table presents predicted fragmentation patterns based on the known chemical structure.
X-ray Crystallography for Definitive Solid-State Structural Analysis
Determination of 1,4-Diazepane Ring Conformations (e.g., Chair, Twist-Boat)
The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several arrangements, with the most common being the chair and twist-boat conformations. X-ray crystallographic analysis of this compound and its analogues can definitively establish which conformation is preferred in the solid state.
In many reported crystal structures of similar N-acyl-1,4-diazepanes, the seven-membered ring is found to adopt a chair-like conformation. This conformation is often stabilized by minimizing steric hindrance and optimizing intramolecular interactions. However, the presence of different substituents on the benzoyl ring or the diazepine nitrogen atoms can influence the conformational preference, potentially leading to the adoption of a twist-boat or other distorted conformations. The specific puckering parameters derived from the crystallographic data provide a quantitative description of the ring's shape.
Analysis of Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in dictating the molecular conformation and the crystal packing of this compound. The molecule contains a hydrogen bond donor (the secondary amine N-H) and several hydrogen bond acceptors (the amide oxygen, the methoxy oxygen, and the tertiary amine nitrogen).
X-ray crystallography allows for the precise measurement of the distances and angles of these hydrogen bonds. Intramolecular hydrogen bonds, although less common for this specific scaffold, could potentially occur between the N-H group and the carbonyl oxygen, influencing the orientation of the benzoyl group. More significantly, intermolecular hydrogen bonds are expected to be a dominant feature in the crystal lattice. The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks. These interactions are fundamental to the stability of the crystal structure.
Investigation of Crystal Packing Arrangements and Supramolecular Interactions
The analysis of the crystal packing can reveal supramolecular synthons, which are recognizable patterns of intermolecular interactions. For instance, the hydrogen-bonded chains mentioned previously can further pack in parallel or antiparallel arrangements. The methoxybenzoyl groups may engage in offset π-π stacking interactions, further stabilizing the crystal structure. Understanding these packing motifs is crucial for comprehending the solid-state properties of the material.
Conformational Flexibility and Disorder in Crystallographic Data
While X-ray crystallography provides a static picture of the molecule in the solid state, it can also offer insights into its dynamic behavior. Conformational flexibility can manifest as crystallographic disorder, where a part of the molecule or even the entire molecule is found to occupy multiple positions in the crystal lattice.
For a flexible molecule like this compound, the seven-membered diazepine ring or the methoxy group on the phenyl ring could potentially exhibit disorder. The crystallographic model would then represent this by refining the disordered parts with partial occupancies for the different positions. The presence and nature of this disorder provide valuable information about the relative energy of different conformations and the conformational landscape of the molecule even in the solid state.
Chromatographic and Separative Methodologies for Purity and Isomer Analysis
The rigorous assessment of purity and the separation of isomers are critical in the characterization of synthesized compounds like this compound. Chromatographic techniques are central to achieving this, providing reliable and reproducible methods for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities. The versatility of HPLC allows for various modes of separation, including reversed-phase for purity assessment and chiral chromatography for isomer separation.
Reversed-Phase HPLC for Purity Determination
For routine purity analysis of this compound and its analogues, reversed-phase HPLC is commonly employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of a sample can be determined by the area percentage of its corresponding peak in the chromatogram.
In the analysis of related diazepane structures, C18 columns are frequently utilized. nih.govrjptonline.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of all components in a sample mixture. A typical mobile phase system consists of an aqueous component (often with a pH modifier like trifluoroacetic acid or ammonia) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrjptonline.org Detection is commonly performed using a UV detector, as the benzoyl moiety in the target molecule provides strong chromophoric activity.
| Parameter | Condition | Source |
| Column | Waters BEH C18 (50 x 2.1 mm, 2.5 µm) | nih.gov |
| Mobile Phase A | Water with 0.05% Ammonia | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | 5% to 95% B over 1.2 minutes | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Temperature | 40 °C | nih.gov |
| Detection | UV / Mass Spectrometry (MS) | nih.gov |
Chiral HPLC for Isomer Analysis
The 1,4-diazepane ring is conformationally flexible, and substitution can create stereogenic centers, leading to the possibility of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and characterization are crucial. shimadzu.com Chiral HPLC is the most popular technique for this purpose, utilizing chiral stationary phases (CSPs) to differentiate between stereoisomers. shimadzu.comasianpubs.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in separating a wide range of enantiomeric compounds, including those with structures analogous to this compound. asianpubs.org The separation of enantiomers of related diazepanones has been successfully achieved using columns like Chiralpak AD-H and Chiralpak IC under normal-phase conditions, typically employing mobile phases consisting of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or methanol. caltech.edu The choice of CSP and mobile phase is determined empirically to achieve optimal separation. shimadzu.comasianpubs.org
| Parameter | Condition 1 | Condition 2 | Source |
| Column | Chiralpak AD-H | Chiralpak IC | caltech.edu |
| Mobile Phase | 5% Isopropanol in Hexane | 20% Methanol in Hexane | caltech.edu |
| Flow Rate | 2.5 mL/min | 2.5 mL/min | caltech.edu |
| Detection | UV (λ = 210 nm) | UV (λ = 210 nm) | caltech.edu |
| Analyte Example | tert-butyl 6-allyl-4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate | Enantiomers of a related diazepanone | caltech.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC can be challenging due to its relatively high molecular weight and potential thermal instability. Benzodiazepines and related structures can undergo thermal decomposition in the hot GC inlet or on the column. nist.gov Therefore, chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form prior to analysis. nist.govjfda-online.com
Derivatization for GC-MS Analysis
Derivatization modifies the functional groups of the analyte to increase its volatility and improve its chromatographic behavior. jfda-online.com Common derivatization strategies for compounds containing amine and amide functionalities include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens (e.g., on secondary amines) to form less polar, more volatile trimethylsilyl (B98337) (TMS) derivatives. research-solution.com
Acylation: Fluoroacylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can be used to form fluoroacyl derivatives, which are highly volatile and can enhance detection sensitivity. jfda-online.com
Alkylation: This method can be used for acidic N-H protons, though it is more common for other functional groups. jfda-online.com
The choice of derivatization reagent depends on the specific functional groups present in the molecule and the desired properties of the resulting derivative. jfda-online.comresearch-solution.com
GC-MS Operating Conditions
Once derivatized, the compound can be analyzed using a standard GC-MS system. The gas chromatograph typically uses a capillary column, such as a VF-5ms or similar, which has a non-polar stationary phase. nist.gov A temperature program is used to elute compounds based on their boiling points and interactions with the column. nist.gov The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the analyte's identity by comparison with spectral libraries. nist.govnih.gov
| Parameter | Typical Condition | Source |
| Derivatization | Silylation (e.g., with BSTFA) or Acylation | nist.govjfda-online.comresearch-solution.com |
| GC Column | VF-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | nist.gov |
| Carrier Gas | Helium (~1 mL/min) | nist.gov |
| Inlet Temperature | ~270 °C | nist.gov |
| Oven Program | e.g., Start at 60°C, ramp at 10°C/min to 270°C | nist.gov |
| MS Ionization | Electron Ionization (EI) at 70 eV | nist.gov |
| Ion Source Temp. | ~230 °C | nist.gov |
| Detection | Mass Analyzer (e.g., Quadrupole) | nist.gov |
Computational and Theoretical Chemistry Approaches to 1,4 Diazepane Systems
Quantum Chemical Calculations for Electronic Structure and Energetic Characterization
Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular geometries, orbital energies, and reaction energetics.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for obtaining accurate information about molecular structures and properties. materialssquare.comnih.gov DFT methods calculate the electron density of a molecule to determine its energy and, from there, its other properties. This approach offers a balance between computational cost and accuracy, making it suitable for systems like 1-(4-Methoxybenzoyl)-1,4-diazepane . nih.gov
Optimized Geometries: A key application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. For This compound , DFT calculations can predict critical bond lengths, bond angles, and dihedral angles. The process systematically adjusts the atomic coordinates to minimize the molecule's total energy. nih.gov Studies on related sulfonamides and heterocyclic compounds have successfully used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve optimized geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net These calculations would reveal the preferred conformation of the seven-membered diazepane ring and the orientation of the bulky 4-methoxybenzoyl substituent.
Vibrational Spectra: Once the optimized geometry is found, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various ways the atoms can vibrate around their equilibrium positions. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and to help assign specific absorption bands to particular molecular motions (e.g., C=O stretching, N-H bending, or ring deformations). materialssquare.comresearchgate.net
Table 1: Predicted Geometrical Parameters for 1,4-Diazepane Derivatives from DFT Calculations This table presents typical data that would be generated from DFT calculations on a molecule like this compound, based on findings for similar structures.
| Parameter | Description | Typical Calculated Value |
| C=O Bond Length | The length of the carbonyl double bond in the benzoyl group. | ~1.23 Å |
| C-N (Amide) Bond Length | The length of the bond between the carbonyl carbon and the diazepane nitrogen. | ~1.36 Å |
| C-O (Methoxy) Bond Length | The length of the bond between the phenyl ring and the methoxy (B1213986) oxygen. | ~1.37 Å |
| Ring C-N Bond Angles | The angles within the diazepane ring involving a nitrogen atom. | ~112-118° |
| Ring C-C-C Bond Angles | The angles within the carbon backbone of the diazepane ring. | ~110-116° |
Ab initio (Latin for "from the beginning") computations are a class of quantum chemistry methods that rely on first principles without using experimental data for their basic calculations. scribd.com These methods, such as Hartree-Fock (HF), provide a rigorous way to study the electronic properties of molecules.
Molecular Orbitals (HOMO-LUMO): Ab initio calculations are particularly useful for determining the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For This compound , the HOMO is expected to be located primarily on the electron-rich 4-methoxyphenyl (B3050149) group, while the LUMO may be centered on the benzoyl portion. aps.org
Electron Density and Molecular Electrostatic Potential (MEP): These computations also map the electron density distribution across the molecule. A Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of This compound , negative potential (typically colored red) would be expected around the carbonyl oxygen and the methoxy oxygen, identifying them as sites for electrophilic attack. Positive potential (blue) would likely be found near the hydrogen atoms, particularly any N-H protons. researchgate.net
Table 2: Representative Frontier Orbital Energies from Ab Initio Calculations This table illustrates the kind of data obtained from ab initio calculations on aromatic amides, providing a model for this compound.
| Property | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.0 to 5.0 eV |
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the theoretical prediction of reaction mechanisms, identifying the intermediate steps and the high-energy transition states that connect reactants, intermediates, and products. nih.gov
For the synthesis of This compound , which could involve the acylation of a 1,4-diazepane ring with 4-methoxybenzoyl chloride, computational methods can model the entire reaction course. By calculating the Gibbs free energies of the reactants, transition states, and products, the activation energy (the energy barrier that must be overcome) for each step can be determined. nih.gov This helps in understanding the reaction's feasibility and kinetics. For instance, DFT calculations have been employed to investigate the reductive amination pathways for forming N-substituted diazepanes, comparing different potential mechanisms to identify the most energetically favorable route. nih.gov Such studies provide a molecular-level understanding of the reaction that is invaluable for optimizing synthetic procedures. materialssquare.com
Molecular Dynamics Simulations for Conformational Behavior and Flexibility
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. utupub.fi MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov
Seven-membered rings like 1,4-diazepane are known for their conformational complexity and flexibility. Unlike the rigid six-membered cyclohexane (B81311) ring, which primarily adopts a chair conformation, the 1,4-diazepane ring can exist in several low-energy conformations, including chair, boat, and twist-boat forms. nih.govresearchgate.net
MD simulations are perfectly suited to explore this complex conformational landscape. nih.gov By simulating the molecule's motion over nanoseconds or longer, researchers can observe the transitions between different conformations and determine their relative populations and the energy barriers for interconversion. utupub.fibiorxiv.org Studies on N,N-disubstituted-1,4-diazepane derivatives have revealed that twist-boat conformations can be unexpectedly low in energy, sometimes stabilized by intramolecular interactions. nih.gov The simulation can track key dihedral angles within the ring to identify and classify the different conformers as they appear over time.
Table 3: Common Conformers of the 1,4-Diazepane Ring and Their General Characteristics This table summarizes the main conformations accessible to the 1,4-diazepane ring, which would be explored using Molecular Dynamics.
| Conformer | Description of Shape | Relative Energy (General) |
| Chair | A puckered shape similar to a chair, often the lowest energy form. smu.edu | Low |
| Twist-Chair | A distorted version of the chair conformation. | Intermediate |
| Boat | A less stable, more eclipsed conformation resembling a boat. | High |
| Twist-Boat | A twisted version of the boat, often more stable than the pure boat. nih.govsmu.edu | Intermediate to Low |
The dynamic behavior of the 1,4-diazepane ring is significantly influenced by its substituents. nih.gov In This compound , the large and relatively rigid 4-methoxybenzoyl group attached to one of the nitrogen atoms will have a profound effect on the ring's flexibility and conformational preferences.
Molecular Modeling for Understanding Chemical Interactions and Molecular Recognition
Molecular modeling encompasses a suite of computational techniques that enable the simulation and prediction of molecular behavior, offering profound insights into the interactions between ligands and their biological targets.
Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For 1,4-diazepane derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action by modeling their interactions with various enzymes and receptors.
Research on novel 8-hydroxyquinoline-5-sulfonyl 1,4-diazepine derivatives identified their potential as anti-schistosomal agents by docking them against the thioredoxin glutathione (B108866) reductase (TGR) enzyme. nih.gov The results revealed moderate to high binding affinities, with one of the most potent compounds exhibiting a binding energy of -101.13 kcal/mol and forming eight hydrogen bonds with amino acid residues at the receptor's binding site. nih.gov Similarly, docking studies of disubstituted pyrimidines with a 1,4-diazepane ring into the 5-HT2C serotonin (B10506) receptor identified key interactions, including hydrogen bonds and π-cationic interactions with residues such as Trp130 and Asp134. mdpi.com
In the context of SARS-CoV-2, derivatives of 1,4-diazepane were investigated as inhibitors of the main protease (Mpro). acs.orgnih.gov Docking simulations showed that the ligand's m-chlorophenyl group sits (B43327) in a hydrophobic S2 pocket, making a face-to-edge aryl interaction with the amino acid residue H41. acs.orgnih.gov Further computational analysis using molecular dynamics (MD) simulations and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations can be employed to refine docking poses and more accurately estimate binding free energies, confirming the stability of predicted binding modes. nih.govnih.gov For instance, MM/PBSA analysis of certain diazepane-based sigma (σ) receptor ligands confirmed that van der Waals forces were the primary driver for binding. nih.gov
| Compound Class | Biological Target | Key Findings from Docking/MD | Reference |
|---|---|---|---|
| 8-hydroxyquinoline-5-sufonyl 1,4-diazepine derivatives | Thioredoxin Glutathione Reductase (TGR) | High binding affinity (-101.13 kcal/mol for compound 7b); formation of multiple hydrogen bonds. | nih.gov |
| Disubstituted pyrimidines with 1,4-diazepane | 5-HT2C Receptor | Identified hydrogen bonds and π-cationic interactions with Trp130 and Asp134. | mdpi.com |
| 1,4-Diazepane derivatives | SARS-CoV-2 Main Protease (Mpro) | Binding in S1 and S2 pockets; key H-bond with H163 and face-to-edge aryl interaction with H41. | acs.orgnih.gov |
| Benzofurane and quinoline (B57606) substituted diazepanes | Sigma (σ) Receptors | MM/PBSA analysis showed van der Waals interactions are the major contributor to binding. | nih.gov |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. biorxiv.org Pharmacophore models are crucial in drug design for virtual screening of compound libraries and for guiding the design of new, more potent molecules. nih.gov These models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). frontiersin.orgnih.gov
A notable example involves a series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives, which includes a compound with the this compound core. arabjchem.org These compounds were specifically designed based on the pharmacophoric requirements of falcipain-2, a cysteine protease from Plasmodium falciparum, highlighting a ligand-based approach. arabjchem.org
The development of a pharmacophore model involves identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. biorxiv.org For 1,4-diazepane systems, these features are mapped in a three-dimensional arrangement to define the ideal spatial orientation for receptor binding. The use of dynamic pharmacophore models, which incorporate the conformational flexibility of the receptor through molecular dynamics simulations, can offer a more accurate representation of the binding process compared to static models. biorxiv.org
| Pharmacophore Feature | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., O, N) that can accept a hydrogen bond. | The carbonyl oxygen of the benzoyl group and the methoxy oxygen are potent HBAs. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., N-H). | The N-H group within the diazepane ring can act as an HBD. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The 4-methoxyphenyl group provides a key aromatic feature for potential π-π or hydrophobic interactions. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | The aromatic ring and the aliphatic diazepane ring contribute to the hydrophobic character. |
Analysis of Non-Covalent Interactions within 1,4-Diazepane Structures and Complexes
Non-covalent interactions, though individually weak, are collectively responsible for the specific three-dimensional structures of molecules and the stability of ligand-receptor complexes. mdpi.comnih.gov Their study is crucial for a complete understanding of molecular recognition phenomena.
Hydrogen bonds are among the most important directional interactions in chemical and biological systems. In 1,4-diazepane derivatives, both intermolecular and intramolecular hydrogen bonds play a significant role in determining crystal packing and conformation. X-ray crystallography is a primary experimental technique for visualizing these interactions.
| Compound | Observed Hydrogen Bond Type | Method of Analysis | Reference |
|---|---|---|---|
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | N—H⋯O, C—H⋯O | X-ray Crystallography, Hirshfeld Surface Analysis | nih.goviucr.org |
| 6-hydroxy-1,4-diazepane-1,4-diium dibromide | O—H···Br, N—H···Br | X-ray Crystallography | iucr.orgnih.gov |
| Homopiperazine (1,4-Diazepane) | N—H···N | X-ray Crystallography | mdpi.com |
| A diazepine (B8756704) derivative with a water cluster | O—H···O, N—H···O | X-ray Crystallography, NBO/QTAIM Calculations | researchgate.net |
The presence of the 4-methoxybenzoyl group in the target compound makes the study of aromatic interactions, such as π-π stacking, particularly relevant. These interactions occur between aromatic rings and contribute significantly to the binding affinity and specificity of ligands.
In docking studies of 1,4-diazepane derivatives with the 5-HT2C receptor, strong π–π stacking contacts were observed with aromatic residues like Phe327, Phe328, and Trp324. mdpi.com Another study noted that N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists adopt a low-energy conformation characterized by an intramolecular π-stacking interaction. researchgate.net Beyond classic stacking, other related interactions are also important. For instance, C—Cl⋯π interactions were identified in the crystal structure of a chlorophenyl-substituted 1,4-diazepan-5-one. nih.goviucr.org Furthermore, face-to-edge aryl interactions, a type of C-H···π interaction, were predicted between a diazepane derivative and a histidine residue (H41) in the active site of the SARS-CoV-2 main protease. acs.orgnih.gov Theoretical calculations using density functional theory (DFT), particularly with functionals like M06-2X, are effective for accurately calculating the interaction energies of these non-covalent bonds. researchgate.net
| Interaction Type | System/Context | Key Finding | Reference |
|---|---|---|---|
| π-π Stacking | 1,4-Diazepane derivative docked in 5-HT2C receptor | Interaction with aromatic residues Phe327, Phe328, and Trp324. | mdpi.com |
| Intramolecular π-Stacking | N,N-disubstituted-1,4-diazepane orexin antagonist | Stabilizes an unexpected low-energy twist-boat conformation. | researchgate.net |
| C—Cl⋯π Interaction | Crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Contributes to the stabilization of the crystal packing. | nih.goviucr.org |
| Face-to-Edge Aryl Interaction | 1,4-Diazepane derivative docked in SARS-CoV-2 Mpro | Interaction between the ligand's phenyl ring and the H41 residue. | acs.orgnih.gov |
The Molecular Electrostatic Potential (MEP) is a valuable property used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, where different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.descispace.com
For diazepine derivatives, MEP analysis helps to identify the most reactive sites. scispace.com In a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations were used to generate an MEP map. nih.goviucr.org Such maps typically show the most negative potential localized on the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions. nih.govscispace.com Conversely, the regions around N-H protons are generally characterized by positive potential, marking them as sites for nucleophilic interactions. scispace.com For a derivative of tetrahydro-1H-benzodiazepine, the MEP map ranged from -0.101 a.u. (red) to +0.157 a.u. (blue), clearly delineating the nucleophilic and electrophilic regions of the molecule. scispace.com This information is critical for understanding reaction mechanisms and designing molecules with desired interaction profiles.
| Compound Class | MEP Value Range (a.u.) | Region of Negative Potential (Nucleophilic Site) | Region of Positive Potential (Electrophilic Site) | Reference |
|---|---|---|---|---|
| Tetrahydro-1H-benzodiazepine derivative | -0.101 to +0.157 | Carbonyl oxygen (C=O) | N-H protons | scispace.com |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Not specified | Carbonyl oxygen (C=O) | N-H proton | nih.goviucr.org |
| Triazole-based diazepam derivative | Not specified | Nitrogen atoms of the triazole ring, oxygen atom | Aromatic protons | sci-hub.ru |
Advanced Applications in Chemical Synthesis and Derivatization Strategies Utilizing the 1,4 Diazepane Scaffold
1,4-Diazepanes as Versatile Chemical Scaffolds for Novel Molecular Architectures
The inherent structural features of the 1,4-diazepane core, including its non-planar conformation and the presence of two modifiable nitrogen atoms, make it an attractive starting point for the synthesis of diverse and complex organic molecules.
The 1,4-diazepane framework is a key building block in the synthesis of more intricate molecular structures, including various therapeutic agents. ontosight.ai Its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-HIV, and anticancer properties. nih.gov The synthesis of these complex molecules often involves the strategic modification of the 1,4-diazepane ring, a process that can be tailored to achieve desired pharmacological profiles. For instance, the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics highlights the role of this scaffold in creating novel molecular frameworks with potential biological relevance. nih.govacs.org These synthetic routes allow for the introduction of various functional groups and chiral centers, enabling the creation of a diverse range of complex molecules. nih.gov
A key strategy in modern drug design is the use of conformationally constrained scaffolds to enhance binding affinity and selectivity for biological targets. The 1,4-diazepane ring is particularly amenable to the design of such rigid structures. By understanding the preferred solution and solid-state conformation of the diazepane ring, researchers can design and synthesize constrained analogs with improved properties. nih.govresearchgate.net For example, the creation of N,N-disubstituted 1,4-diazepanes as potent orexin (B13118510) receptor antagonists demonstrates the successful application of this approach. nih.govresearchgate.net These constrained scaffolds often lead to compounds with enhanced oral bioavailability and in vivo efficacy. researchgate.net The synthesis of these rigid structures can be achieved through various methods, including the formation of bicyclic systems incorporating the diazepane core. researchgate.net
Strategies for Diversification and Library Generation
The ability to rapidly generate libraries of diverse analogs is crucial for identifying lead compounds in drug discovery. The 1,4-diazepane scaffold provides an excellent platform for such diversification strategies.
High-throughput synthesis enables the rapid creation of large numbers of compounds for screening. chemrxiv.org Automated synthesis protocols have been developed that significantly reduce the time and solvent required for generating libraries of 1,4-diazepane derivatives, making the process more efficient and environmentally friendly. chemrxiv.org These methods often bypass the need for traditional purification techniques, further accelerating the discovery process. chemrxiv.org Multicomponent reactions (MCRs) also offer an efficient and convergent pathway to diverse compound libraries based on the 1,4-diazepine framework, allowing for the introduction of multiple points of diversity from readily available starting materials. nih.gov Liquid-phase combinatorial synthesis on a polyethylene (B3416737) glycol support has also been successfully employed to generate libraries of 1,4-benzodiazepine-2,5-diones. acs.org
Table 1: Comparison of Synthetic Approaches for 1,4-Diazepane Analog Libraries
| Synthesis Strategy | Key Features | Advantages |
|---|---|---|
| Automated High-Throughput Synthesis | Utilizes robotics and automated workflows. chemrxiv.org | Drastic reduction in time and solvent usage; bypasses traditional purification. chemrxiv.org |
| Multicomponent Reactions (MCRs) | Convergent synthesis from multiple starting materials in one pot. nih.gov | High efficiency and diversity generation. nih.gov |
| Liquid-Phase Combinatorial Synthesis | Employs a soluble polymer support for ease of purification. acs.org | Mild reaction conditions and reasonable yields. acs.org |
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. scispace.com This approach allows for the rapid generation of analogs from a common intermediate, facilitating the exploration of structure-activity relationships. scispace.com For 1,4-diazepane derivatives, LSF can be used to introduce a variety of functional groups onto the scaffold, potentially modulating the compound's pharmacological properties without the need for de novo synthesis. scispace.com Techniques such as C-H functionalization are particularly valuable for LSF, as they allow for the direct modification of the core structure. scispace.com This strategy has been successfully applied to a variety of heterocyclic systems and holds significant promise for the diversification of 1,4-diazepane derivatives. nih.gov
Exploration of 1,4-Diazepane Derivatives as Ligands in Catalysis
Beyond their applications in medicinal chemistry, 1,4-diazepane derivatives have also been explored as ligands in the field of catalysis. The nitrogen atoms within the diazepane ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations.
The 6-amino-1,4-diazepine framework, for instance, can be used to create monoanionic fac-κ3 tridentate ligands. acs.orgacs.org These ligands, when complexed with metals like scandium, can form catalytically active species for processes such as ethylene (B1197577) polymerization. acs.orgrug.nl The stability and catalytic activity of these metal complexes are highly dependent on the nature of the substituents on the diazepine (B8756704) ligand. acs.orgrug.nl For example, introducing a larger substituent on the amide nitrogen can lead to complexes with significantly higher stability and catalytic activity. acs.org The 6-amino-6-methyl-1,4-diazepine framework has also been shown to be a versatile and readily accessible ligand moiety for supporting cationic group 3 metal alkyl catalysts. nih.gov Furthermore, nickel(II) complexes with diazepane-based ligands have been synthesized and utilized as catalysts for the conversion of atmospheric CO2 into organic carbonates. researchgate.net
Table 2: Examples of 1,4-Diazepane Derivatives in Catalysis
| Ligand Type | Metal Center | Catalytic Application | Reference |
|---|---|---|---|
| Monoanionic fac-κ3 tridentate 6-amino-1,4-diazepine | Scandium | Ethylene polymerization | acs.orgrug.nl |
| 6-amino-6-methyl-1,4-diazepine | Group 3 metals | Olefin polymerization | nih.gov |
| Diazepane-based ligands (e.g., 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane) | Nickel(II) | CO2 conversion to organic carbonates | researchgate.net |
Design of Chiral Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral ligands are crucial for asymmetric catalysis, a process that favors the formation of one enantiomer over another. The 1,4-diazepane scaffold has proven to be an effective backbone for the design of such ligands.
Researchers have developed various strategies to synthesize chiral 1,4-diazepanes. One common approach is the "chiral pool" synthesis, which starts from readily available, enantiomerically pure building blocks like amino acids. nih.govnih.gov For instance, (S)-alanine and (S)-leucine have been used to create 1,2,4-trisubstituted 1,4-diazepanes. nih.govnih.gov This method involves attaching the amino acid to a solid support, followed by a series of reactions to construct the diazepane ring and subsequent modifications. nih.gov
Another powerful technique is asymmetric reductive amination, which is a key reaction for preparing chiral amines. researchgate.net An enzymatic intramolecular asymmetric reductive amination has been developed specifically for the synthesis of chiral 1,4-diazepanes. researchgate.netacs.org This biocatalytic method utilizes imine reductases (IREDs) to produce either (R)- or (S)-enantiomers with high selectivity. acs.orgresearchgate.net For example, enantiocomplementary IREDs have been successfully used to synthesize the (R)- and (S)-enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (B572942) with high enantiomeric excess (93% to >99%). acs.org
The table below summarizes the catalytic efficiency of selected imine reductases in the synthesis of a chiral 1,4-diazepane derivative. acs.org
| Enzyme | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) |
| IRED from Leishmania major (IR1) | (R) | 0.027 |
| IRED from Micromonospora echinaurantiaca (IR25) | (S) | 0.962 |
| IR1 mutant Y194F/D232H | (R) | 1.647 (61-fold increase) |
Other innovative methods include rhodium-catalyzed asymmetric hydrofunctionalization of alkynes and allenes to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.govacs.org These approaches highlight the adaptability of the 1,4-diazepane system in creating a diverse range of chiral ligands for various catalytic applications. enamine.net
Applications in Metal-Organic Frameworks and Coordination Chemistry (e.g., CO2 Activation)
The coordination capabilities of the nitrogen atoms in the 1,4-diazepane ring make it an excellent ligand for constructing Metal-Organic Frameworks (MOFs) and other coordination complexes. These materials have tunable properties and are finding use in gas storage, separation, and catalysis. ipn.mx
A particularly significant application is in the activation and conversion of carbon dioxide (CO₂), a critical goal for mitigating greenhouse gas emissions. acs.orgmkuniversity.ac.in Researchers have synthesized nickel(II) and copper(II) complexes with 1,4-diazepane-based ligands that can catalytically convert atmospheric CO₂ into valuable organic carbonates. acs.orgmkuniversity.ac.inresearchgate.net
For example, nickel(II) complexes of ligands such as 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane (L1) have been shown to selectively capture CO₂ from the air and convert epoxides into cyclic carbonates without the need for a co-catalyst. acs.org These reactions can proceed at atmospheric pressure, demonstrating the potential for practical applications. acs.orgrsc.org The efficiency of these catalysts is influenced by the electronic properties of the ligands. rsc.org
The table below shows the performance of various nickel(II)-diazepane complexes in the catalytic conversion of propylene (B89431) oxide to propylene carbonate using CO₂. acs.orgrsc.org
| Catalyst/Ligand | CO₂ Source | Yield (%) | Turn-over Number (TON) |
| Ni(L1)₂ | 1 atm Air | 25 | 500 |
| Ni(L1)₂ | 1 atm pure CO₂ | 89 | 1780 |
| Catalyst 4 with L4¹ | 1 atm Air | 31 | 620 |
| Catalyst 4 with L4¹ | 1 atm pure CO₂ | 94 | 1880 |
| ¹L4 = 1-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl]-4-methyl-1,4-diazepane rsc.org |
Similarly, zinc complexes bearing tetradentate aminopyridine (N4) ligands derived from 1,4-diazepane have been developed for the coupling of CO₂ with epoxides. bohrium.com These catalysts show excellent yields and can be recovered and reused multiple times, adding to their sustainability. bohrium.com The mechanism is believed to involve the formation of carbonate-bridged dinuclear metal complexes as intermediates. acs.orgrsc.org These findings underscore the potential of 1,4-diazepane-based coordination chemistry in addressing environmental challenges.
Development of Novel Synthetic Routes and Methodologies Inspired by the 1,4-Diazepane System
The structural and functional importance of the 1,4-diazepane core has spurred the development of new and improved synthetic methods. These innovations aim for greater efficiency, atom economy, and environmental friendliness.
Innovations in Nitrogen Heterocycle Synthesis
Traditional methods for synthesizing seven-membered nitrogen heterocycles like 1,4-diazepane can be complex. Recent research has focused on creating more streamlined and versatile synthetic routes.
One significant innovation involves the use of N-propargylamines as versatile building blocks. rsc.orgresearchgate.net These compounds can be transformed into the 1,4-diazepane core through shorter synthetic routes with high atom economy. rsc.org Domino processes, which involve multiple bond-forming events in a single operation, have also been developed. acs.org For example, a protocol starting from simple 1,2-diamines and alkyl 3-oxohex-5-enoates allows for the step- and atom-economical synthesis of 1,4-diazepanes, often under solvent-free conditions. acs.org
Another area of development is the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones. mdpi.comresearchgate.net A regioselective strategy has been devised to synthesize pyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.diazepin-4-ones from easily accessible pyrazole (B372694) carboxylates. mdpi.com This two-step approach involves N-alkylation followed by oxirane ring-opening and cyclization. mdpi.com Tin(Sn)-based reagents, known as SnAP reagents, have also been introduced for the one-step synthesis of diazepanes from a wide range of aldehydes, providing a convenient alternative to metal-catalyzed cross-coupling reactions. ethz.ch
Green Chemistry Approaches to Diazepane Production
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for producing 1,4-diazepane derivatives. These approaches focus on using safer solvents, reducing waste, and employing catalytic methods.
A notable example is the use of graphite (B72142) oxide (GO) as a green, heterogeneous carbocatalyst. rsc.orgrsc.org GO, which is derived from inexpensive graphite powder, can catalyze the one-pot, three-component synthesis of spirodibenzo researchgate.netCurrent time information in Bangalore, IN.diazepine derivatives in an aqueous ethanol (B145695) medium. rsc.orgrsc.org This method is scalable and the catalyst can be recovered and reused for multiple cycles without significant loss of activity. rsc.org
Q & A
Q. Basic
- ¹H NMR : Identifies substituent positions and conformational dynamics. For example, signals between δ 3.4–3.6 ppm correspond to diazepane ring protons, while aromatic protons from the methoxybenzoyl group appear at δ 6.7–7.5 ppm .
- LC/MS : Confirms molecular weight (e.g., M+H⁺ peaks) and purity .
- IR spectroscopy : Detects carbonyl stretching (~1650–1700 cm⁻¹) from the benzoyl group and C-O-C vibrations (~1250 cm⁻¹) from the methoxy substituent .
What strategies are employed to enhance the metabolic stability and selectivity of this compound in preclinical development?
Q. Advanced
- Reducing lipophilicity : Replace the methoxy group with polar substituents (e.g., isoxazole) to improve aqueous solubility and reduce CYP450-mediated metabolism .
- Ring rigidification : Introduce sp³-hybridized carbons or fused rings to limit oxidative metabolism .
- Prodrug approaches : Mask the benzoyl group with enzymatically cleavable esters to enhance bioavailability .
- Selectivity screening : Use radioligand binding assays against panels of receptors (e.g., dopamine D3, serotonin) to minimize off-target effects .
How can researchers resolve contradictions in reported synthetic yields for 1,4-diazepane derivatives?
Basic
Discrepancies often arise from variations in:
- Catalysts : Compare K₂CO₃ vs. NaH for deprotonation efficiency .
- Solvent polarity : Higher-polarity solvents (e.g., DMF) may improve solubility but increase side reactions .
- Purification methods : Column chromatography vs. recrystallization can affect yield and purity .
- Reaction time : Prolonged heating may degrade sensitive intermediates. Pilot reactions with LC/MS monitoring are recommended .
What computational modeling approaches are suitable for predicting the binding affinity of this compound with target receptors?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., CB2 agonist binding pockets) .
- MD simulations : Assess conformational stability and ligand-receptor dynamics over 100–200 ns trajectories.
- QSAR models : Develop regression models correlating substituent properties (e.g., logP, molar refractivity) with EC₅₀ values from biological assays .
How does the methoxy group in this compound influence its electronic and steric properties?
Q. Basic
- Electronic effects : The methoxy group donates electrons via resonance, increasing electron density on the benzoyl ring, which may enhance π-π stacking with aromatic residues in receptor binding pockets .
- Steric effects : The methoxy group’s small size minimizes steric hindrance, allowing flexibility in binding orientations compared to bulkier substituents (e.g., trifluoromethyl) .
What in vitro assays are recommended for evaluating the biological activity of this compound?
Q. Advanced
- Functional assays : Measure cAMP inhibition (for Gi-coupled receptors) or calcium mobilization (for Gq-coupled receptors) in transfected HEK293 cells .
- Kinase profiling : Screen against panels of kinases (e.g., PKC, MAPK) to identify off-target inhibition.
- Cytotoxicity assays : Use MTT or resazurin assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .
How can conformational analysis of this compound inform drug design?
Q. Advanced
- NMR NOE studies : Detect through-space interactions to map preferred conformations in solution .
- X-ray crystallography : Resolve solid-state conformations to guide docking studies.
- Free-energy calculations : Compare relative stability of chair vs. boat diazepane conformers using DFT (e.g., B3LYP/6-31G*) .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Basic
- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for large batches .
- Solvent selection : Transition from DMF to cheaper solvents (e.g., toluene) without compromising yield.
- Byproduct management : Optimize stoichiometry to minimize unreacted starting materials and dimerization side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
